molecular formula C26H26ClN3 B1662895 Rupatadine CAS No. 158876-82-5

Rupatadine

Cat. No. B1662895
Key on ui cas rn: 158876-82-5
M. Wt: 416.0 g/mol
InChI Key: WUZYKBABMWJHDL-UHFFFAOYSA-N
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Patent
US05407941

Procedure details

To a cooled (0° C.) solution of 1.13 g of the compound obtained in example 4 in ethyl acetate, was added a diethyl ether solution saturated with hydrochloric acid gas, to give the title compound of this example as a white solid (yield: 80%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4[CH:24]=[N:25][CH:26]=[C:27]([CH3:29])[CH:28]=4)[CH2:18][CH2:17]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:30]=1.C(OCC)C.[ClH:36]>C(OCC)(=O)C>[ClH:1].[ClH:36].[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4[CH:24]=[N:25][CH:26]=[C:27]([CH3:29])[CH:28]=4)[CH2:18][CH2:17]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:30]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCN(CC2)CC=2C=NC=C(C2)C)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.Cl.ClC=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCN(CC2)CC=2C=NC=C(C2)C)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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